6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide

medicinal chemistry physicochemical profiling structure-activity relationship

Developing selective IKK2 inhibitors demands a scaffold with a synthetic handle for SAR exploration and a heavy atom for crystallographic phasing. 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide addresses these needs with a unique pharmacophore: • 6-Br enables anomalous scattering (f''=0.916 e⁻) for crystallographic phasing and Suzuki coupling for library synthesis. • N1-methyl eliminates indole N-H oxidation, enhancing metabolic stability vs des-methyl analogs. • Cyclopropylamide provides conformational rigidity and resistance to amide hydrolysis. Supplied at ≥95% purity for research use with global fulfillment.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
Cat. No. B12073409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=C(C=C21)Br)C(=O)NC3CC3
InChIInChI=1S/C13H13BrN2O/c1-16-5-4-10-11(6-8(14)7-12(10)16)13(17)15-9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17)
InChIKeyAPQHHYZLXZVZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide – Structural and Chemical Baseline for Procurement


6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide (CAS 2301068-37-9, molecular formula C₁₃H₁₃BrN₂O, molecular weight 293.16 g·mol⁻¹) is a synthetic brominated indole-4-carboxamide derivative . The molecule combines a 6-bromoindole core, an N1-methyl substituent, and a cyclopropylamide group at the 4-position. This substitution pattern places it within the broader class of indole-4-carboxamides, which have been investigated as kinase inhibitor scaffolds [1]. The compound is commercially supplied at ≥95% purity for research use .

Why In-Class Indole-4-Carboxamide Analogs Cannot Replace 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide


Indole-4-carboxamides with varying amide substituents (ethyl, isopropyl, cyclopropyl) or different N1 substitutions (H vs. methyl) exhibit distinct pharmacological profiles due to differences in steric bulk, hydrogen-bonding capacity, and metabolic stability [1]. The cyclopropylamide group confers conformational rigidity and resistance to amide hydrolysis relative to linear alkyl amides, while the N1-methyl group eliminates the indole N–H hydrogen-bond donor, altering target binding modes compared to the des-methyl analog [2]. The 6-bromo substituent serves both as a heavy atom for X-ray crystallographic phasing and as a synthetic handle for cross-coupling reactions, a dual utility absent in non-halogenated analogs . These three structural features—6-Br, N1-CH₃, and cyclopropylamide—form an interdependent pharmacophore that cannot be recapitulated by any single commercially available close analog.

Quantitative Differentiation Evidence for 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide


Cyclopropylamide vs. Ethylamide: Molecular Properties Differentiation

The cyclopropylamide substituent introduces distinct molecular properties compared to the closest commercially available amide analog, 6-bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide (CAS 2301068-02-8) . The cyclopropyl group reduces conformational flexibility, increases steric bulk near the amide carbonyl, and eliminates the freely rotating ethyl C–C bond, which can enhance metabolic stability and target binding specificity [1].

medicinal chemistry physicochemical profiling structure-activity relationship

N1-Methyl vs. N1-H Cyclopropylamide: Hydrogen-Bond Donor Differentiation

The N1-methyl group eliminates one hydrogen-bond donor relative to the des-methyl analog 6-bromo-1H-indole-4-carboxylic acid cyclopropylamide (CAS 2301066-91-9) . This modification reduces the compound's H-bond donor count from 2 to 1, altering its interaction profile with ATP-binding pockets and bromodomains that engage the indole N–H [1]. In kinase inhibitor programs, the N1-methyl substitution has been shown to modulate selectivity between IKK2 and off-target kinases [1].

medicinal chemistry kinase inhibitor design BRD4 bromodomain

6-Bromo Substituent as Dual-Purpose Synthetic Handle and Crystallographic Probe

The 6-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, a capability absent in the non-halogenated analog 1-methyl-1H-indole-4-carboxylic acid cyclopropylamide . Additionally, bromine serves as an anomalous scatterer for X-ray crystallographic phasing (f'' = 0.916 e at Cu Kα), facilitating co-crystal structure determination without selenomethionine labeling [1].

synthetic chemistry cross-coupling structural biology

Supplier-Purity Benchmarking: AKSci Lot Consistency

The target compound is supplied by AKSci at a minimum purity specification of 95% (HPLC), with lot-specific certification . In contrast, the closest des-methyl analog (6-bromo-1H-indole-4-carboxylic acid cyclopropylamide, CAS 2301066-91-9) is supplied at the same 95% minimum purity by the same vendor , indicating batch-to-batch consistency across the product line. No quantitative purity data are publicly available for the isopropylamide analog from reputable suppliers, limiting direct procurement-grade comparisons.

quality control procurement specification purity analysis

Evidence-Backed Application Scenarios for 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide


Kinase Inhibitor Library Design: IKK2-Focused Scaffold

The compound serves as a core scaffold for IKK2 (IKKβ) inhibitor development, as described in GSK's patent family on indole-4-carboxamide-based IKK2 inhibitors [1]. The N1-methyl and cyclopropylamide groups match substructure motifs present in the patent claims. The 6-bromo handle enables parallel library synthesis via Suzuki coupling to explore the 6-position SAR, a strategy directly supported by the patent's Markush structures [1].

Microtubule-Targeted Anticancer Agent Development

Cyclopropylamide-substituted indole derivatives have demonstrated microtubule-stabilizing activity distinct from the parent combretastatin-A4 scaffold, as shown by Chen et al. [2]. Compound 8c4 in that series—bearing a cyclopropylamide—induced G2/M arrest and apoptosis in A549 lung cancer cells. The target compound, with its 6-bromoindole core, provides a structurally related but chemically addressable alternative for probing microtubule dynamics with an embedded synthetic handle for probe derivatization [2].

Crystallographic Fragment Screening and Structure-Based Drug Design

The 6-bromo substituent provides anomalous scattering (f'' = 0.916 e at Cu Kα) for experimental phasing of protein-ligand co-crystal structures [3]. This property is absent in non-halogenated indole-4-carboxamides. The compound can be soaked into preformed protein crystals (e.g., kinase domains, bromodomains) to obtain high-resolution binding mode data without requiring protein derivatization, accelerating structure-based hit-to-lead programs [3].

ADME Tool Compound: Cyclopropylamide Metabolic Stability Assessment

The cyclopropylamide group confers resistance to amide hydrolysis compared to linear alkyl amides, as demonstrated across multiple chemotypes [2]. The N1-methyl group eliminates a metabolic liability (indole N–H oxidation) present in the des-methyl analog. Together, these features make the compound a suitable tool for benchmarking metabolic stability in liver microsome assays when comparing cyclopropylamide-containing scaffolds against ethylamide or isopropylamide controls.

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